molecular formula C24H14BrN3O4 B4634712 N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Cat. No.: B4634712
M. Wt: 488.3 g/mol
InChI Key: KRAMDLZWVXXRNN-UHFFFAOYSA-N
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Description

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the bromination of naphthalene to form 5-bromonaphthalene. This intermediate is then subjected to a cyclization reaction with 2-aminophenol to form the benzoxazole ring. The resulting compound is further reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of various substituted derivatives depending on the nucleophile used.

    Substitution: Introduction of different functional groups onto the benzoxazole ring.

Scientific Research Applications

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitro group may also participate in redox reactions, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

Uniqueness

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a bromonaphthalene moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14BrN3O4/c25-19-9-4-6-15-16(19)7-3-8-17(15)24-27-20-13-14(11-12-22(20)32-24)26-23(29)18-5-1-2-10-21(18)28(30)31/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMDLZWVXXRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

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